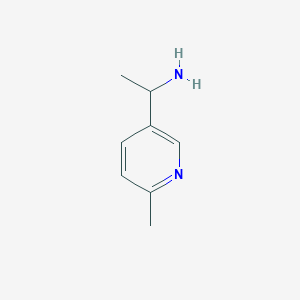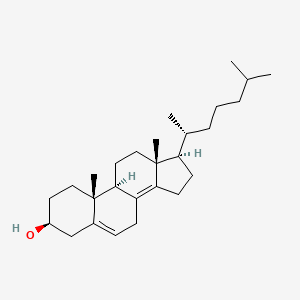
1-(6-Metilpiridin-3-il)etanamina
Descripción general
Descripción
1-(6-Methylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H12N2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(6-Methylpyridin-3-yl)ethanamine is 1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(6-Methylpyridin-3-yl)ethanamine has a molecular weight of 136.2 . It is a liquid at room temperature . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Ciencia Avanzada de Baterías
Las posibles propiedades electroquímicas del compuesto podrían explorarse para su uso en tecnologías de baterías avanzadas, posiblemente como aditivo de electrolito o en el diseño de materiales de cátodo orgánico.
Cada una de estas aplicaciones aprovecha la estructura química única de 1-(6-Metilpiridin-3-il)etanamina, que incluye un anillo de piridina, una estructura conocida por su estabilidad y reactividad en varios contextos químicos .
Mecanismo De Acción
1-(6-Methylpyridin-3-yl)ethanamine acts as an agonist at a variety of receptors, including serotonin, dopamine, and GABA receptors. It has been shown to increase the activity of these receptors, leading to an increase in the release of neurotransmitters and other hormones. This can have a variety of effects on the body, depending on the type of receptor it is acting on.
Biochemical and Physiological Effects
1-(6-Methylpyridin-3-yl)ethanamine has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine, serotonin, and other hormones, which can lead to an increase in energy levels, alertness, and concentration. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal axis, which can lead to an increase in stress hormones such as cortisol and adrenaline. It has also been shown to have an anxiolytic effect, which can reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Methylpyridin-3-yl)ethanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its physical properties make it suitable for use in a wide range of applications. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is also volatile and has a strong odor, making it difficult to work with in some experiments.
Direcciones Futuras
1-(6-Methylpyridin-3-yl)ethanamine has many potential future applications. It could be used as a drug for treating various neurological disorders, such as depression and anxiety. It could also be used as a building block for synthetic polymers and as a reagent in organic synthesis. Additionally, it could be used to study the structure-activity relationships of various drugs and to study the pharmacology of various drugs. Finally, it could be used to study the mechanism of action of various drugs and their effects on the body.
Safety and Hazards
Propiedades
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIIUKSLNSXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672412 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92295-43-7 | |
| Record name | 1-(6-Methylpyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)

![[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]amine hydrochloride](/img/structure/B1454921.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)




![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)

![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)



